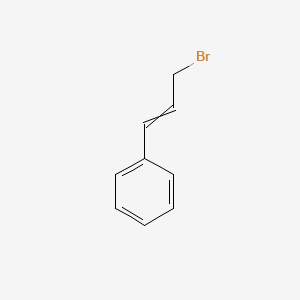
4-Bromo-2-(cyclohexyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(cyclohexyloxy)benzaldehyde: is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.16 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a cyclohexyloxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-(cyclohexyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving oxidation and substitution reactions .
Industrial Production Methods:
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
4-Bromo-2-(cyclohexyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: 4-Bromo-2-(cyclohexyloxy)benzoic acid
Reduction: 4-Bromo-2-(cyclohexyloxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(cyclohexyloxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(cyclohexyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom and cyclohexyloxy group can also influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzaldehyde: Similar structure but lacks the cyclohexyloxy group.
2-Bromo-4-(cyclohexyloxy)benzaldehyde: Similar structure but with different substitution pattern.
4-Chloro-2-(cyclohexyloxy)benzaldehyde: Similar structure but with chlorine instead of bromine.
Uniqueness:
4-Bromo-2-(cyclohexyloxy)benzaldehyde is unique due to the presence of both the bromine atom and the cyclohexyloxy group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in organic synthesis and research applications .
Eigenschaften
IUPAC Name |
4-bromo-2-cyclohexyloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCOHOVRXLXYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7944165.png)






![(2R)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride](/img/structure/B7944210.png)
![Tert-butyl 4-[(4-methoxycarbonylphenyl)methylsulfonylamino]piperidine-1-carboxylate](/img/structure/B7944215.png)
![tert-butyl N-[3-(6-oxo-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-3-yl)propyl]carbamate](/img/structure/B7944223.png)
